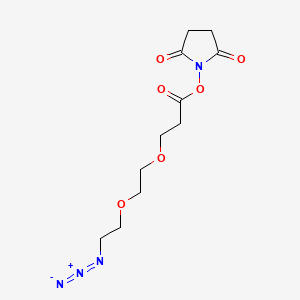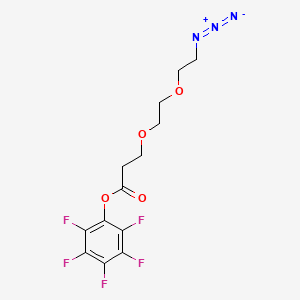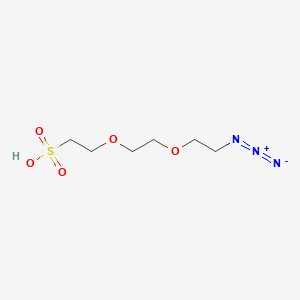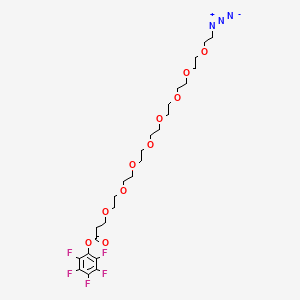
Éster de azido-PEG8-PFP
Descripción general
Descripción
Azido-PEG8-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It also contains a PFP group, which is a better leaving group compared to a hydroxyl group .
Synthesis Analysis
Azido-PEG8-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer adds to the water solubility of this reagent .Molecular Structure Analysis
The molecular formula of Azido-PEG8-PFP ester is C25H36F5N3O10 . It has a molecular weight of 633.6 g/mol .Chemical Reactions Analysis
Azido-PEG8-PFP ester can participate in Click Chemistry reactions with alkynes, DBCO, and BCN to form triazole groups . The PFP ester is amine-reactive and is less susceptible toward hydrolysis compared to NHS ester .Physical And Chemical Properties Analysis
Azido-PEG8-PFP ester is a liquid . Its molecular weight is 633.6 g/mol and its molecular formula is C25H36F5N3O10 .Aplicaciones Científicas De Investigación
Investigación proteómica
El éster de azido-PEG8-PFP se utiliza en la investigación proteómica {svg_1}. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones, modificaciones y localización de las proteínas.
Enlazador PROTAC
El éster de azido-PEG8-PFP es un enlazador PROTAC basado en PEG {svg_2}. Los PROTAC (quimeras de direccionamiento de proteólisis) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación. El enlazador PEG8 en el éster de azido-PEG8-PFP proporciona una conexión flexible e hidrofílica entre el ligando de la ligasa E3 y el ligando de la proteína diana.
Reactivo de química de clic
El éster de azido-PEG8-PFP es un reactivo de química de clic {svg_3}. Contiene un grupo azida que puede sufrir una reacción de cicloadición de azida-alquino catalizada por cobre (CuAAC) con moléculas que contienen grupos alquino. Esta reacción se utiliza a menudo para crear moléculas complejas de una manera modular, eficiente y selectiva.
Cicloadición de alquino-azida promovida por tensión (SPAAC)
Además de CuAAC, el éster de azido-PEG8-PFP también puede sufrir una cicloadición de alquino-azida promovida por tensión (SPAAC) con moléculas que contienen grupos DBCO o BCN {svg_4}. SPAAC es un tipo de química de clic que no requiere un catalizador, lo que la hace útil en aplicaciones biológicas donde los iones cobre pueden ser dañinos.
Síntesis de PROTAC
El éster de azido-PEG8-PFP se puede utilizar en la síntesis de PROTAC {svg_5}. Los PROTAC son una nueva clase de fármacos que funcionan induciendo la degradación de proteínas específicas. El grupo azida en el éster de azido-PEG8-PFP puede reaccionar con una molécula que contiene un grupo alquino para formar un anillo de triazol, un paso clave en la síntesis de muchos PROTAC.
Aumento de la solubilidad en medios acuosos
El espaciador PEG hidrofílico en el éster de azido-PEG8-PFP aumenta la solubilidad en medios acuosos {svg_6}. Esto lo hace útil en aplicaciones biológicas donde la solubilidad en agua es importante.
Mecanismo De Acción
Target of Action
Azido-PEG8-PFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins .
Mode of Action
Azido-PEG8-PFP ester contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow Azido-PEG8-PFP ester to bind to its targets and form PROTAC molecules .
Biochemical Pathways
The key biochemical pathway involved in the action of Azido-PEG8-PFP ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By forming PROTAC molecules, Azido-PEG8-PFP ester can selectively target proteins for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It’s known that the compound is a peg-based linker , which generally improves the water solubility of the compound This could potentially enhance its bioavailability
Result of Action
The primary result of the action of Azido-PEG8-PFP ester is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action of Azido-PEG8-PFP ester can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions could be affected by the presence of copper ions and the specific environmental conditions . Additionally, the stability of the compound may be influenced by factors such as temperature and light .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Azido-PEG8-PFP ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes and proteins, primarily through its Azide group, which can undergo CuAAc with molecules containing Alkyne groups .
Cellular Effects
The effects of Azido-PEG8-PFP ester on cells and cellular processes are largely related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
Azido-PEG8-PFP ester exerts its effects at the molecular level through its role in the formation of PROTACs . It can undergo CuAAc with molecules containing Alkyne groups, facilitating the formation of PROTACs .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F5N3O10/c26-20-21(27)23(29)25(24(30)22(20)28)43-19(34)1-3-35-5-7-37-9-11-39-13-15-41-17-18-42-16-14-40-12-10-38-8-6-36-4-2-32-33-31/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXHBTXSPGUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F5N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118846 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055014-62-3 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055014-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


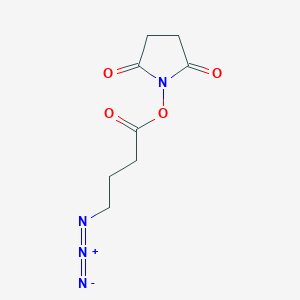

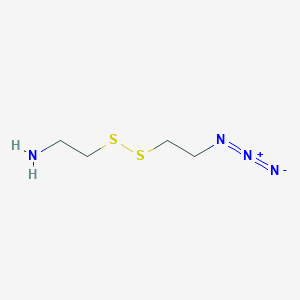



![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
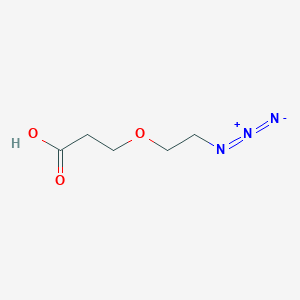
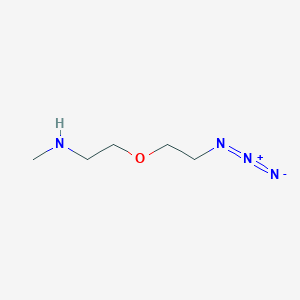
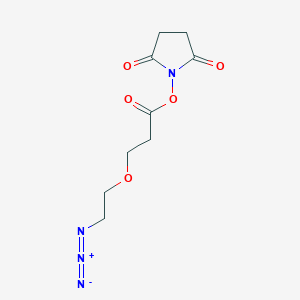
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
